REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7](=[O:8])[NH2:9])[cH:10][c:11]([O:13][CH3:14])[cH:12]1)=[O:15].[Cl:35][CH2:36][Cl:37].[F:22][C:23]([F:24])([F:25])[C:26]([O:27][C:28](=[O:29])[C:30]([F:31])([F:32])[F:33])=[O:34].[cH:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([C:7]#[N:9])[cH:10][c:11]([O:13][CH3:14])[cH:12]1)=[O:15]
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Name
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COC(=O)c1cc(OC)cc(C(N)=O)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(OC)cc(C(N)=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(C#N)cc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |